Amine, benzyl-cyclohexanon-3-yl-
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Overview
Description
Amine, benzyl-cyclohexanon-3-yl- is an organic compound with the molecular formula C13H17NO It features a cyclohexanone core with a benzylamino group attached to the third carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amine, benzyl-cyclohexanon-3-yl- typically involves the reaction of cyclohexanone with benzylamine. One common method is the reductive amination of cyclohexanone using benzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production methods for Amine, benzyl-cyclohexanon-3-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are selected to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Amine, benzyl-cyclohexanon-3-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Amine, benzyl-cyclohexanon-3-yl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Amine, benzyl-cyclohexanon-3-yl- involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclohexanone core provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog without the benzylamino group.
Benzylamine: Contains the benzylamino group but lacks the cyclohexanone core.
3-Aminocyclohexanone: Similar structure but with an amino group instead of a benzylamino group.
Uniqueness
Amine, benzyl-cyclohexanon-3-yl- is unique due to the presence of both the benzylamino group and the cyclohexanone core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(benzylamino)cyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 |
InChI Key |
ZGKPYHGRDFPIMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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